molecular formula C17H22ClNO4 B3327531 1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid CAS No. 351002-87-4

1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B3327531
CAS No.: 351002-87-4
M. Wt: 339.8 g/mol
InChI Key: KLTFJXPAPHYWKB-UHFFFAOYSA-N
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Description

1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a 3-chlorobenzyl substituent, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid typically involves the following steps:

    Protection of Pyrrolidine: The pyrrolidine ring is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atom.

    Alkylation: The protected pyrrolidine is then alkylated with 3-chlorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the 3-chlorobenzyl group.

    Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide (CO2) under basic conditions to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions to reveal the active pyrrolidine moiety, which can then interact with enzymes, receptors, or other biological molecules. The 3-chlorobenzyl group may also play a role in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

    1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid: Lacks the chlorine substituent on the benzyl group.

    1-Boc-2-(4-chlorobenzyl)-2-pyrrolidinecarboxylic acid: Has the chlorine substituent at the 4-position instead of the 3-position.

    1-Boc-2-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid: Contains a fluorine substituent instead of chlorine.

Uniqueness: 1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid is unique due to the specific positioning of the chlorine substituent on the benzyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTFJXPAPHYWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140107
Record name 1-(1,1-Dimethylethyl) 2-[(3-chlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-87-4
Record name 1-(1,1-Dimethylethyl) 2-[(3-chlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351002-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-[(3-chlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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